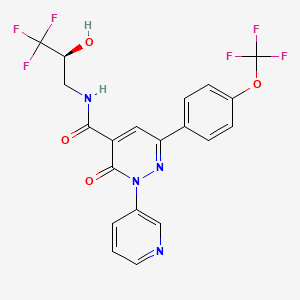
AHR antagonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AHR antagonist 4 is a compound that inhibits the activity of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes. AHR is known for its role in mediating the toxic effects of environmental contaminants like dioxins and polycyclic aromatic hydrocarbons. By blocking AHR, this compound can modulate immune responses, inflammation, and other physiological processes, making it a potential therapeutic agent in various diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AHR antagonist 4 typically involves the use of high-throughput virtual screening to identify potential antagonists, followed by experimental verification using luciferase reporter gene assays. One identified pyrazolo[1,5-a]pyrimidine-based AHR antagonist was optimized to achieve low nanomolar AHR antagonistic potency . The synthetic route involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent modifications to enhance activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and continuous flow reactors to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
AHR antagonist 4 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Applications De Recherche Scientifique
AHR antagonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of AHR in various chemical reactions and pathways.
Biology: Helps in understanding the biological functions of AHR, including its role in immune responses and inflammation.
Medicine: Investigated as a potential therapeutic agent for diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
AHR antagonist 4 exerts its effects by binding to the aryl hydrocarbon receptor, preventing its activation by endogenous and exogenous ligands. This inhibition blocks the translocation of AHR to the nucleus, where it would normally form a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and bind to xenobiotic response elements (XREs) in the DNA. By preventing this binding, this compound inhibits the transcription of AHR target genes involved in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
CH223191: A ligand-selective antagonist of AHR that preferentially inhibits certain classes of AHR agonists.
6,2’,4’-Trimethoxyflavone: Another AHR antagonist with selective inhibition properties.
Uniqueness of AHR Antagonist 4
This compound is unique in its high potency and selectivity for AHR, making it a valuable tool for studying AHR-related pathways and developing therapeutic agents. Its optimized structure allows for effective inhibition of AHR activity at low concentrations, distinguishing it from other AHR antagonists .
Propriétés
Formule moléculaire |
C20H14F6N4O4 |
|---|---|
Poids moléculaire |
488.3 g/mol |
Nom IUPAC |
3-oxo-2-pyridin-3-yl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-6-[4-(trifluoromethoxy)phenyl]pyridazine-4-carboxamide |
InChI |
InChI=1S/C20H14F6N4O4/c21-19(22,23)16(31)10-28-17(32)14-8-15(11-3-5-13(6-4-11)34-20(24,25)26)29-30(18(14)33)12-2-1-7-27-9-12/h1-9,16,31H,10H2,(H,28,32)/t16-/m0/s1 |
Clé InChI |
RABNJRDCQVHCQF-INIZCTEOSA-N |
SMILES isomérique |
C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NC[C@@H](C(F)(F)F)O |
SMILES canonique |
C1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NCC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


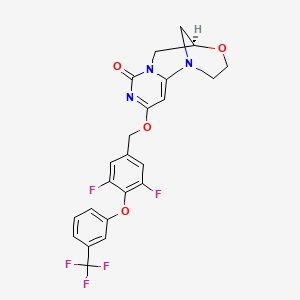
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
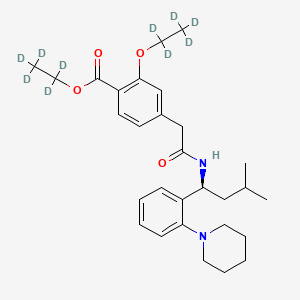
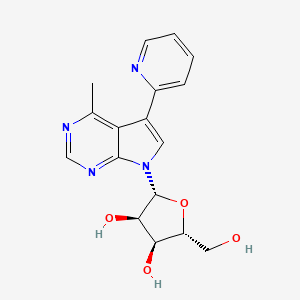
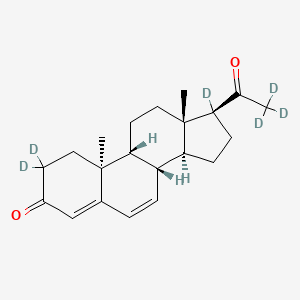
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
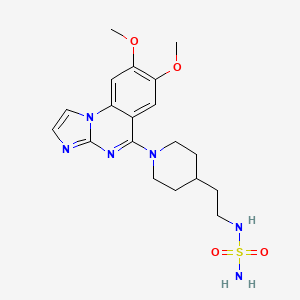
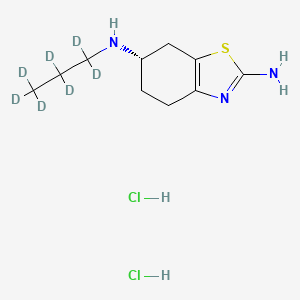
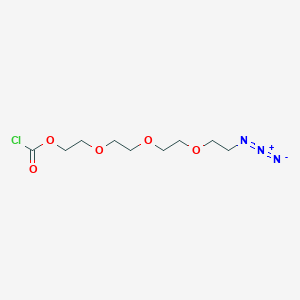
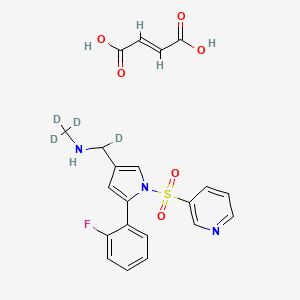
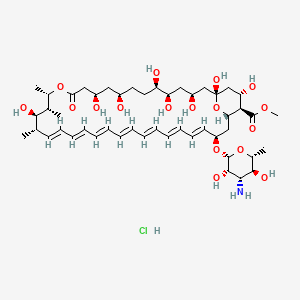
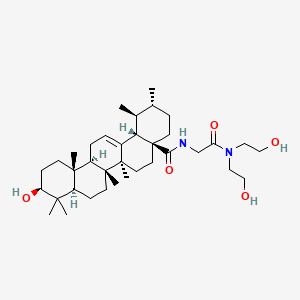
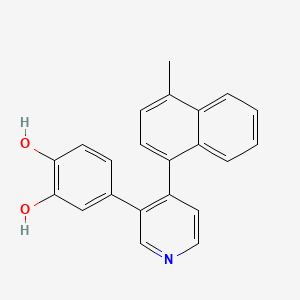
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
